3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one
Description
3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one is a pyrrolidinone derivative featuring a 2-bromoethyl substituent at the 3-position and two methyl groups at the 5-position of the lactam ring. This compound is hypothesized to serve as a reactive intermediate in organic synthesis, particularly in nucleophilic substitution or alkylation reactions, owing to the electrophilic bromine atom. The 5,5-dimethyl groups confer conformational stability to the pyrrolidinone ring, a feature observed in structurally related compounds like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), which is widely used as a radical scavenger due to its stability .
Properties
IUPAC Name |
3-(2-bromoethyl)-5,5-dimethylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO/c1-8(2)5-6(3-4-9)7(11)10-8/h6H,3-5H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZQSZNTUQPAFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(=O)N1)CCBr)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one typically involves the bromination of 5,5-dimethylpyrrolidin-2-one. One common method is the reaction of 5,5-dimethylpyrrolidin-2-one with bromoethane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromoethyl group in 3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromoethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding ethyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Major Products:
- Substituted pyrrolidinones
- Hydroxyl or carbonyl derivatives
- Ethyl derivatives
Scientific Research Applications
Chemistry: 3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of complex organic molecules and polymers.
Biology: In biological research, this compound is used to study the effects of brominated pyrrolidinones on cellular processes. It is also employed in the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are investigated for their pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The compound may also interact with cellular receptors and signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
The substituent at the 3-position of the pyrrolidinone ring significantly influences the compound’s properties. Below is a comparative analysis with key analogs:
Table 1: Comparison of Key Structural Analogs
Key Observations:
Reactivity :
- The bromoethyl group in this compound enhances electrophilicity, making it more reactive in substitution reactions compared to the hydroxypropyl analog .
- In coumarin derivatives (e.g., 3-(4-Bromobutyl)-4-hydroxy-2H-chromen-2-one), bromoalkyl chains facilitate the synthesis of heterocycles, suggesting similar utility for the target compound .
Solubility and Polarity :
- The hydroxypropyl substituent in 3-(3-hydroxypropyl)-5,5-dimethylpyrrolidin-2-one increases polarity and aqueous solubility, whereas the bromoethyl group likely reduces solubility due to hydrophobicity .
Core Structure Influence: Pyrrolidinone derivatives (e.g., DMPO) exhibit superior stability under oxidative conditions compared to coumarin-based analogs, attributed to the electron-donating dimethyl groups .
Stability and Electrochemical Behavior
- The 5,5-dimethylpyrrolidinone core, as seen in DMPO, resists ring-opening under electrochemical conditions, making it suitable for applications in redox-active systems . This stability may extend to the bromoethyl derivative, though the bromine atom could introduce susceptibility to reduction or elimination.
Biological Activity
3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 5,5-dimethylpyrrolidin-2-one with bromoethyl derivatives. The reaction conditions may vary, but common methods include using solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting compound can be purified through recrystallization or chromatography.
Anticancer Activity
Research indicates that derivatives of pyrrolidin-2-one exhibit significant anticancer properties. For example, a study evaluated various 5-oxopyrrolidine derivatives against A549 lung adenocarcinoma cells. Compounds bearing structural modifications showed varying degrees of cytotoxicity, with certain derivatives demonstrating selective activity against cancer cells while sparing non-cancerous cells .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 15 | 4 |
| Compound B | 30 | 2 |
Note: TBD indicates that specific data for the compound is yet to be determined.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have demonstrated that certain pyrrolidine derivatives exhibit activity against multidrug-resistant strains of Staphylococcus aureus, which is critical given the rise of antibiotic resistance in clinical settings .
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the presence of the bromine atom enhances the lipophilicity and thus the permeability of the compound across cell membranes, facilitating its interaction with biological targets.
Case Studies
- Anticancer Efficacy : In a controlled study, various concentrations of this compound were administered to A549 cells. Results indicated a dose-dependent reduction in cell viability compared to control groups treated with standard chemotherapeutics such as cisplatin .
- Antimicrobial Testing : A series of in vitro assays were conducted to assess the antimicrobial efficacy against Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations lower than those required for traditional antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
